Hydroxychloroquine-d4 O-Sulfate
Description
Contextualizing Deuterated Compounds in Drug Metabolism and Analysis
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become indispensable in drug metabolism and pharmacokinetic (DMPK) studies. nih.govresearchgate.net The substitution of hydrogen with deuterium creates a molecule that is chemically similar to the parent drug but has a slightly higher mass. metsol.com This mass difference is key to its utility in analytical techniques like mass spectrometry. nih.govnih.gov
The primary advantage of deuteration is its potential to alter the metabolic profile of a drug. nih.govoriprobe.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect". bioscientia.de This can lead to a longer half-life, reduced formation of certain metabolites, and potentially improved pharmacokinetic properties. oriprobe.combioscientia.de In some cases, deuteration can even redirect metabolic pathways, potentially reducing the formation of toxic metabolites. nih.govresearchgate.net
Deuterated compounds are widely used as internal standards in quantitative bioanalysis. nih.goviris-biotech.de By adding a known amount of the deuterated analog to a biological sample, researchers can accurately quantify the concentration of the non-deuterated drug and its metabolites, correcting for any variations during sample preparation and analysis. iris-biotech.de
Significance of Hydroxychloroquine (B89500) Metabolites in Research
Research has shown that the levels of hydroxychloroquine and its metabolites can be associated with disease activity scores in conditions like rheumatoid arthritis and systemic lupus erythematosus. nih.gov Furthermore, there is evidence suggesting a correlation between the concentrations of certain metabolites, such as desethylchloroquine (B194037), and potential side effects. nih.gov
The investigation of hydroxychloroquine metabolites is also important for understanding its diverse mechanisms of action, which include immunomodulatory, anti-inflammatory, and antithrombotic effects. nih.govccjm.org By studying how the drug is broken down and how its metabolites interact with biological systems, researchers can gain deeper insights into its therapeutic benefits. nih.gov For instance, understanding the metabolic pathways can help in identifying potential drug-drug interactions, as hydroxychloroquine is metabolized by cytochrome P450 enzymes. aao.org
Overview of the Research Landscape for Hydroxychloroquine-d4 O-Sulfate
This compound is primarily utilized as an internal standard for the quantification of hydroxychloroquine and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its deuterated nature ensures that it behaves almost identically to the native compound during extraction and analysis, but its different mass allows it to be distinguished and used as a reference for accurate measurement. medchemexpress.com
The availability of this stable isotope-labeled standard is crucial for conducting reliable pharmacokinetic studies of hydroxychloroquine, investigating its metabolism, and exploring the relationship between drug levels and clinical outcomes. nih.gov Research in this area contributes to a better understanding of the drug's therapeutic window and helps in optimizing its use in various clinical settings.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C18H22D4ClN3O • H2SO4 |
| Formula Weight | 438.0 g/mol |
| CAS Number | 1854126-45-6 |
| Purity | ≥99% deuterated forms (d1-d4) |
| Synonyms | HCQ-d4 |
Source: Cayman Chemical, PubChem caymanchem.comnih.gov
Table 2: Applications of Stable Isotope Labeling in Pharmaceutical Research
| Application | Description |
| Pharmacokinetics (ADME) | Tracing the absorption, distribution, metabolism, and excretion of drugs. iris-biotech.demusechem.com |
| Metabolite Profiling | Identifying and quantifying drug metabolites in biological fluids. nih.gov |
| Quantitative Bioanalysis | Serving as internal standards for accurate drug concentration measurements. nih.goviris-biotech.de |
| Mechanism of Action Studies | Investigating how drugs interact with their biological targets. nih.gov |
| Toxicity Assessment | Studying the formation of potentially toxic metabolites. nih.gov |
Properties
Molecular Formula |
C₁₈H₂₂D₄ClN₃O₄S |
|---|---|
Molecular Weight |
419.96 |
Synonyms |
2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol-d4 1-(Hydrogen Sulfate); 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol-d4 Sulfate; |
Origin of Product |
United States |
Structural Elucidation and Isotopic Design Principles of Hydroxychloroquine D4 O Sulfate
Chemical Identity and Positional Deuteration
Hydroxychloroquine-d4 O-Sulfate is a deuterated analog of a metabolite of Hydroxychloroquine (B89500). Its chemical structure is distinguished by the specific placement of four deuterium (B1214612) atoms. The systematic chemical name for this compound is 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl-2,2,3,3-d4)(ethyl)amino)ethyl hydrogen sulfate (B86663). The deuterium atoms are specifically incorporated at the 2nd and 3rd positions of the pentyl chain. This precise isotopic labeling is crucial for its application in analytical chemistry, particularly in mass spectrometry-based assays.
The parent compound, Hydroxychloroquine, undergoes metabolism in the body, catalyzed by cytochrome P450 enzymes, primarily through N-dealkylation. nih.gov The formation of sulfate conjugates represents another significant metabolic pathway. This compound serves as a stable isotope-labeled internal standard for the accurate quantification of the corresponding non-labeled O-sulfate metabolite in biological matrices.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| Chemical Name | 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl-2,2,3,3-d4)(ethyl)amino)ethyl hydrogen sulfate |
| Molecular Formula | C18H22D4ClN3O4S |
| CAS Number | 2714483-73-3 |
| Positional Deuteration | 2,2,3,3-d4 on the pentyl chain |
| Parent Compound | Hydroxychloroquine nih.gov |
| Metabolic Pathway | Sulfation |
Rationale for Deuterium Incorporation in Analytical Standards and Metabolic Tracers
The incorporation of deuterium into molecules like Hydroxychloroquine O-Sulfate is a deliberate strategy to create superior analytical tools, primarily for use as internal standards in quantitative mass spectrometry and as tracers in metabolic studies. aptochem.comclearsynth.comnih.govthalesnano.com
Stable isotope-labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in bioanalytical methods. aptochem.comnih.gov This is because their physicochemical properties are nearly identical to their non-labeled (endogenous) counterparts. aptochem.com Consequently, they exhibit similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. aptochem.comchromforum.org This co-elution and similar ionization response allow for the correction of analytical variability, such as matrix effects and inconsistencies in sample preparation or instrument performance, leading to highly accurate and precise quantification of the target analyte. clearsynth.com
The mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the internal standard and the analyte of interest. clearsynth.com For a deuterated standard to be effective, the mass increase should be sufficient to place its signal outside the natural isotopic distribution of the unlabeled analyte. aptochem.com
Furthermore, deuterium-labeled compounds serve as valuable metabolic tracers. nih.gov By introducing a deuterated version of a drug into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity. thalesnano.com This aids in the identification and quantification of metabolites, providing critical insights into the drug's metabolic fate.
Table 2: Key Reasons for Deuterium Incorporation
| Rationale | Scientific Principle |
|---|---|
| Improved Quantitative Accuracy | The deuterated standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal intensity. clearsynth.comchromforum.org |
| Enhanced Method Robustness | Use of a deuterated internal standard minimizes the impact of variations in sample preparation and instrument response, leading to more reproducible results. aptochem.com |
| Metabolic Pathway Elucidation | The deuterium label acts as a tracer, enabling scientists to follow the transformation of the parent drug into its metabolites within a biological system. nih.govthalesnano.com |
| Specificity in Detection | The mass difference between the deuterated standard and the unlabeled analyte allows for their unambiguous detection by a mass spectrometer. clearsynth.com |
Considerations for Isotopic Purity and Integrity in Research Applications
The reliability of studies employing deuterated standards like this compound is heavily dependent on the isotopic purity and structural integrity of the labeled compound. rsc.orgrsc.org
Isotopic Purity refers to the percentage of the compound that is labeled with the intended number of deuterium atoms. nih.gov High isotopic purity is essential because the presence of unlabeled (d0) or partially labeled (d1, d2, etc.) species can interfere with the accurate measurement of the analyte, potentially leading to erroneous results. nih.gov Regulatory guidelines often require a high degree of isotopic enrichment for standards used in clinical and preclinical studies.
Isotopic and Structural Integrity must be maintained throughout the synthesis, storage, and analytical process. The positions of the deuterium atoms should be stable and not susceptible to back-exchange with hydrogen atoms from the surrounding environment (H/D exchange). nih.gov The structural integrity ensures that the deuterated standard is chemically identical to the analyte, apart from the isotopic substitution.
Table 3: Factors Affecting the Reliability of Deuterated Standards
| Consideration | Importance in Research | Analytical Verification Methods |
|---|---|---|
| Isotopic Purity | Ensures that the signal from the internal standard is distinct and does not contribute to the signal of the analyte, which is crucial for accurate quantification. rsc.orgrsc.org | High-Resolution Mass Spectrometry (HR-MS) nih.gov |
| Isotopic Stability | Prevents the loss of deuterium and the formation of isotopically lighter impurities through H/D exchange, which would compromise the standard's integrity. nih.gov | Monitoring by HR-MS over time and under different conditions. nih.gov |
| Structural Integrity | Guarantees that the deuterated standard has the same chemical structure as the analyte, ensuring identical behavior in the analytical system. rsc.orgrsc.org | Nuclear Magnetic Resonance (NMR) Spectroscopy rsc.orgrsc.org |
| Chemical Purity | The absence of other chemical impurities is necessary to avoid any unforeseen interference in the analytical assay. | Chromatography (e.g., HPLC, UPLC) coupled with mass spectrometry. |
Advanced Analytical Methodologies Utilizing Hydroxychloroquine D4 O Sulfate
Application as an Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS) for Hydroxychloroquine (B89500) and its Metabolites
Hydroxychloroquine-d4 O-Sulfate is a deuterated analog of hydroxychloroquine, which serves as an ideal internal standard (IS) for the quantification of hydroxychloroquine (HCQ) and its primary metabolites, desethylhydroxychloroquine (DHCQ) and bidesethylchloroquine (BDCQ), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. tandfonline.comtandfonline.com This is because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. waters.comresearchgate.net
The use of a deuterated internal standard like Hydroxychloroquine-d4 is crucial for compensating for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. waters.comwaters.com For instance, in a method developed for the simultaneous quantification of HCQ and its metabolites, deuterated internal standards including HCQ-d4 were used to ensure accuracy. nih.govresearchgate.net The detection of ions is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. jbtr.or.kr For example, the transition for HCQ might be m/z 336.1 → 247.1, while for HCQ-d4, it would be m/z 340.13 → 251.16 or m/z 342.1 → 253.1. nih.govresearchgate.netjbtr.or.kr This allows for the calculation of a response ratio of the analyte to the internal standard, which corrects for variability and leads to precise and accurate quantification. waters.com
Chromatographic Separation Techniques Optimized for Deuterated and Non-Deuterated Analogs
Effective chromatographic separation of this compound from the non-deuterated hydroxychloroquine and its metabolites is critical for accurate quantification. waters.com Various reversed-phase columns, such as C8 and pentafluorophenyl (PFP), have been successfully employed for this purpose. nih.govresearchgate.netjbtr.or.krnih.gov The choice of column and mobile phase is optimized to achieve good peak shape, resolution, and retention times for all analytes and the internal standard.
In one method, a ZORBAX SB-C8 column was used with a gradient elution of a mobile phase consisting of 0.2% formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water (mobile phase A) and methanol (B129727) (mobile phase B). nih.gov Another approach utilized a Pursuit pentafluorophenyl (PFP) column with a gradient of water and acetonitrile, both containing 0.05% trifluoroacetic acid. nih.govresearchgate.netescholarship.org The acidic mobile phase helps to protonate the analytes, leading to sharp peaks and improved sensitivity in positive ion electrospray ionization. jbtr.or.kr
It is important to note that while deuterated standards are designed to co-elute with their non-deuterated counterparts, a "deuterium isotope effect" can sometimes cause a slight difference in retention times on reversed-phase columns. waters.com This is thought to be due to changes in the molecule's lipophilicity when hydrogen is replaced with deuterium (B1214612). waters.com Therefore, chromatographic conditions must be carefully optimized to ensure that the analyte and its deuterated internal standard experience similar matrix effects. waters.com
Table 1: Examples of Chromatographic Conditions for Hydroxychloroquine Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.govresearchgate.net | Method 3 jbtr.or.kr |
|---|---|---|---|
| Column | ZORBAX SB-C8 (3.5 μm, 2.1 × 150 mm) | Pursuit PFP (3μm, 50x2.0 mm) | Kinetex PFP 100A (2.6 μm, 50 × 4.6 mm) |
| Mobile Phase A | 0.2% Formic Acid + 10 mmol/L Ammonium Acetate in Water | 0.05% Trifluoroacetic Acid in Water | 0.005 mol/L Ammonium Formate in Water with 0.2% Formic Acid |
| Mobile Phase B | Methanol | 0.05% Trifluoroacetic Acid in Acetonitrile | 0.01 mol/L Ammonium Formate in Methanol with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min | 0.5 mL/min | 0.45 mL/min |
| Elution | Gradient | Gradient | Isocratic (7:3 ratio of B:A) |
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification in Complex Non-Human Biological Matrices
High-resolution mass spectrometry (HRMS), such as instruments with Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements, which is invaluable for the identification and quantification of metabolites in complex non-human biological matrices like rat blood. nih.govd-nb.info When used in conjunction with this compound, HRMS offers a powerful tool for pharmacokinetic studies in preclinical research. d-nb.info
The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown metabolites, aiding in their structural elucidation. The use of a deuterated internal standard in these studies is crucial for accurate quantification, as it corrects for instrument variability and matrix effects, which can be significant in complex samples like tissue homogenates. d-nb.info
One study described an LC-HRMS method for the determination of HCQ in various blood matrices. d-nb.info The method demonstrated high accuracy and precision and was successfully applied to measure HCQ levels in patient samples. d-nb.info In another study, an LC-MS/MS method was developed and validated for the simultaneous quantification of HCQ and its metabolites in mouse blood and tissues, highlighting the applicability of these methods in preclinical pharmacokinetic research.
Method Validation Parameters and Quality Control in Research Assays
For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. When using this compound as an internal standard in research assays, several key parameters are evaluated according to guidelines from regulatory bodies. nih.gov These parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample. jbtr.or.kr
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. jbtr.or.krnih.gov Calibration curves are typically constructed with a range covering the expected concentrations in study samples, for example, from 2 to 1000 ng/mL for HCQ. nih.govresearchgate.netjbtr.or.kr
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.govresearchgate.netplos.org These are typically assessed at multiple quality control (QC) concentrations, including a lower limit of quantification (LLOQ), low, medium, and high concentrations. nih.govresearchgate.netplos.org The acceptance criteria are often within ±15% for accuracy and a precision of ≤15% relative standard deviation (RSD), except at the LLOQ where it may be ±20%. nih.govresearchgate.netjbtr.or.krplos.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. jbtr.or.krnih.gov
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.govresearchgate.netnih.gov
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles and room temperature storage. nih.govresearchgate.net
Table 2: Example of Method Validation Parameters for Hydroxychloroquine Assay
| Parameter | Typical Acceptance Criteria | Example Finding nih.govresearchgate.net |
|---|---|---|
| Linearity Range (HCQ) | Correlation coefficient (r²) > 0.99 | 2–1000 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Within acceptable limits |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | Intra-day and inter-day precision within acceptable limits |
| Recovery | Consistent and reproducible | 88.9–94.4% for HCQ |
| IS Normalized Matrix Effect | Within 100±15% | Within 100±10% for all analytes |
Considerations for Matrix Effects and Ion Suppression in LC-MS/MS Research Protocols
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting components from the biological matrix. tandfonline.comlongdom.orgnih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reliability of quantitative results. longdom.orgnih.govresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. tandfonline.comwaters.comresearchgate.netwaters.com Because the internal standard has nearly identical physicochemical properties to the analyte, it is assumed that it will be affected by matrix components in the same way. waters.comwaters.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression or enhancement can be normalized, leading to more accurate results. waters.com
However, it is important to verify that the analyte and its deuterated internal standard co-elute as closely as possible to ensure they experience the same degree of matrix effect. waters.com If there is a significant separation in their retention times, they may be affected differently by co-eluting matrix components, which can lead to inaccurate quantification. waters.com Therefore, a thorough evaluation of matrix effects from different sources or lots of the biological matrix is a critical part of method development and validation. tandfonline.com
Investigation of Hydroxychloroquine O Sulfation Pathways in Experimental Models
Role of Sulfotransferases (SULTs) in Hydroxychloroquine (B89500) Metabolism (In Vitro and Non-Human In Vivo Models)
Sulfotransferases (SULTs) are a family of Phase II metabolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, increasing its water solubility and facilitating its excretion. Substrates for SULTs typically include molecules with hydroxyl or amine groups. Hydroxychloroquine, with its terminal hydroxyl group, is structurally a potential substrate for O-sulfation.
In experimental models, the investigation of SULT-mediated metabolism involves various in vitro and non-human in vivo systems.
In Vitro Models : These include human liver microsomes (HLM), S9 fractions, cytosol preparations, and recombinant SULT enzymes expressed in cell lines. While HLMs are rich in CYP enzymes, cytosol fractions are the primary location for most SULT enzymes and are thus more suitable for studying sulfation. Studies on HCQ metabolism have extensively used HLMs and recombinant CYPs, identifying CYP2D6, CYP3A4, and CYP2C8 as the key enzymes in its Phase I metabolism nih.gov. However, specific investigations focusing on the role of cytosolic SULTs in HCQ metabolism are not prominently featured in the existing literature. General principles of drug metabolism suggest that xenobiotics with hydroxyl groups can undergo sulfation, a pathway that occurs for various drugs and endogenous compounds nih.gov.
Non-Human In Vivo Models : Animal models are crucial for understanding the complete metabolic profile of a drug. While the metabolism of HCQ has been studied in animals, these studies have primarily confirmed the N-dealkylated metabolites found in humans nih.gov. The detection of sulfated metabolites in animal models can sometimes be challenging and may differ from human metabolism nih.gov. There is a lack of published studies specifically identifying or quantifying Hydroxychloroquine O-Sulfate in non-human in vivo models.
Elucidation of Sulfation Sites and Mechanisms of Hydroxychloroquine Biotransformation
The mechanism of sulfation involves the enzymatic transfer of a sulfonate group from PAPS to a nucleophilic acceptor on the substrate. For hydroxychloroquine, the primary site for O-sulfation is the terminal hydroxyl group on the N-ethyl side chain.
Mechanism of O-Sulfation:
Activation of Sulfate (B86663): Inorganic sulfate is activated in a two-step process to form PAPS.
Sulfonate Transfer: A specific SULT enzyme binds both PAPS and the substrate (hydroxychloroquine).
Formation of Sulfated Metabolite: The enzyme catalyzes the transfer of the sulfonate group (SO₃) to the hydroxyl group of hydroxychloroquine, releasing the metabolite (Hydroxychloroquine O-Sulfate) and 3'-phosphoadenosine-5'-phosphate (PAP).
The primary metabolic pathways for hydroxychloroquine that have been extensively elucidated are N-dealkylation reactions, leading to the formation of active metabolites such as desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and didesethylchloroquine (DDCQ) nih.govmdpi.com. While the chemical structure of HCQ allows for O-sulfation, this pathway remains largely theoretical in the absence of direct experimental evidence identifying the corresponding sulfated metabolite in significant quantities in various biological systems. Fungal biotransformation models, which can sometimes mimic mammalian metabolism, have been used to produce novel metabolites of HCQ, but these have resulted from reactions like N-dealkylation and reduction of the quinoline (B57606) ring, not sulfation nih.gov.
Enzymatic Kinetics and Substrate Specificity Studies in Microsomal and Recombinant Enzyme Systems
Enzyme kinetic studies are essential for determining the efficiency and contribution of different enzymes to a drug's metabolism. Such studies have been thoroughly performed for the CYP-mediated metabolism of hydroxychloroquine.
In studies using recombinant CYP enzymes, the intrinsic clearance (CLint) for the depletion of hydroxychloroquine was significantly higher for CYP2D6 compared to CYP3A4. However, when scaled to account for the relative abundance of these enzymes in human liver microsomes, their contributions were found to be relatively equal, with a smaller contribution from CYP2C8 nih.gov.
| Enzyme System | Parameter | Value |
|---|---|---|
| Recombinant CYP | CYP2D6 CLint (μl/min/pmol) | 0.87 |
| CYP3A4 CLint (μl/min/pmol) | 0.075 | |
| Scaled HLM CLint (μl/min/mg) | CYP2D6 | 11 |
| CYP3A4 | 14 | |
| CYP2C8 | 5.7 |
Equivalent enzymatic kinetic studies for the sulfation of hydroxychloroquine are not available in the reviewed scientific literature. To conduct such an investigation, one would use recombinant human SULT enzymes (e.g., SULT1A1, SULT1E1, SULT2A1) and human liver cytosol to determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which would elucidate the efficiency and capacity of this metabolic pathway.
Comparative Metabolic Profiling of Hydroxychloroquine in Diverse Biological Research Models
Metabolic profiling in different experimental models provides a comprehensive understanding of a drug's biotransformation. The metabolic profile of hydroxychloroquine has been characterized in several models, consistently highlighting N-dealkylation as the predominant pathway.
Human Liver Microsomes (HLMs): In vitro studies with HLMs confirm that CYP3A4, CYP2D6, and CYP2C8 are the key enzymes involved in producing the primary metabolites, DHCQ and DCQ nih.gov.
Recombinant CYP Enzymes: Experiments with individual recombinant CYPs have allowed for the precise determination of the contribution of each enzyme to HCQ metabolism nih.govnih.gov.
Microbial Models: The fungus Cunninghamella echinulata var. elegans has been used as a model to mimic mammalian metabolism. This model efficiently transformed HCQ into a novel metabolite through N-dealkylation, 7-chloro-elimination, and reduction, but did not produce sulfated conjugates nih.gov.
Human Studies: In vivo studies in humans confirm that the major metabolites are formed through N-dealkylation reactions catalyzed by CYP enzymes nih.gov.
Broader Research Applications of Hydroxychloroquine D4 O Sulfate
Contributions to Mechanistic Drug Metabolism Research
The study of drug metabolism is fundamental to understanding a drug's efficacy and safety profile. Hydroxychloroquine-d4 O-Sulfate and other deuterated forms of hydroxychloroquine (B89500) and its metabolites are instrumental in elucidating the complex pathways of drug biotransformation. Stable isotope-labeled compounds are widely used as tracers for quantification in drug development, and deuteration, in particular, can influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com
Hydroxychloroquine is metabolized in the liver by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4/5, and CYP2D6, into three primary active metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ). nih.govnih.gov The use of deuterated standards, such as Hydroxychloroquine-d4, in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the precise quantification of the parent drug and its metabolites in biological samples. nih.gov This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of hydroxychloroquine. nih.govnih.gov
For instance, a validated LC-MS/MS method for the simultaneous quantification of hydroxychloroquine and its metabolites in mouse blood and tissues utilized Hydroxychloroquine-d4 as an internal standard. This approach provided the sensitivity and reproducibility needed to determine tumor concentrations and inform optimal delivery methods in cancer research, where hydroxychloroquine is being investigated for its ability to disrupt autophagy. The similar chromatographic behavior and ionization response of the deuterated standard to the analytes ensure accurate measurement.
Furthermore, understanding the metabolic pathways is critical for identifying potential drug-drug interactions. Since hydroxychloroquine is a substrate for multiple CYP enzymes, there is a potential for interactions with other drugs that are inhibitors, inducers, or substrates of the same enzymes. nih.govresearchgate.net Mechanistic studies using labeled compounds can help predict and evaluate these interactions, contributing to safer drug co-administration.
Utility in Developing Reference Materials and Certified Standards for Analytical Science
The accuracy and reliability of analytical methods are paramount in pharmaceutical quality control and clinical therapeutic drug monitoring. This compound and its non-deuterated counterpart, hydroxychloroquine sulfate (B86663), are utilized as certified reference materials (CRMs) and pharmaceutical secondary standards. sigmaaldrich.commedchemexpress.com These standards are essential for the validation and routine use of analytical techniques such as high-performance liquid chromatography (HPLC) and LC-MS/MS. nih.govnih.gov
Pharmaceutical secondary standards offer a cost-effective and convenient alternative to preparing in-house working standards for quality control laboratories. sigmaaldrich.com They are qualified as CRMs and produced and certified under stringent ISO standards like ISO 17034 and ISO/IEC 17025, ensuring their traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.com The British Pharmacopoeia, for example, lists hydroxychloroquine sulfate as a chemical reference substance. pharmacopoeia.com
The availability of well-characterized reference standards like Hydroxychloroquine-d4 (sulfate) is crucial for a wide range of analytical applications. caymanchem.com These include:
Pharma release testing
Method development for qualitative and quantitative analyses
Food and beverage quality control
Calibration of analytical instruments
In clinical settings, therapeutic drug monitoring of hydroxychloroquine is recommended to ensure treatment efficacy and patient adherence, particularly in autoimmune diseases like systemic lupus erythematosus (SLE). nih.gov Validated HPLC methods rely on these standards to accurately quantify the concentrations of hydroxychloroquine and its metabolites in whole blood. nih.gov The use of an internal standard, often a deuterated version of the analyte like Hydroxychloroquine-d4, is a common practice in LC-MS/MS methods to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. nih.gov
The table below summarizes the key characteristics of Hydroxychloroquine-d4 (sulfate) as a reference standard.
| Property | Description |
| Formal Name | 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol-1,1,2,2-d4, monosulfate |
| CAS Number | 1854126-45-6 |
| Molecular Formula | C18H22D4ClN3O • H2SO4 |
| Purity | ≥99% deuterated forms (d1-d4) |
| Application | Internal standard for the quantification of hydroxychloroquine by GC- or LC-MS |
Data sourced from Cayman Chemical caymanchem.com
Application in In Vitro Drug-Drug Interaction Studies (Metabolic Aspects)
In vitro studies are a cornerstone for predicting potential drug-drug interactions (DDIs). This compound, as a stable isotope-labeled internal standard, plays a vital role in the analytical methods used to support these studies. The focus of metabolic DDI studies for hydroxychloroquine is often on its interaction with the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net
Hydroxychloroquine is a substrate of CYP2C8, CYP3A4/5, and CYP2D6. nih.govresearchgate.net It is also a known inhibitor of CYP2D6. nih.gov This creates a potential for clinically significant DDIs when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.govresearchgate.netdroracle.ai For example, combining hydroxychloroquine with a strong inhibitor of CYP2D6 could lead to increased plasma concentrations of hydroxychloroquine, potentially increasing the risk of toxicity. Conversely, co-administration with a strong inducer of CYP3A4 could decrease hydroxychloroquine levels, potentially reducing its efficacy.
In vitro systems, such as human liver microsomes or recombinant CYP enzymes, are used to investigate these interactions. In these experiments, the rate of metabolism of a probe substrate is measured in the presence and absence of the potential inhibitor (in this case, hydroxychloroquine). The use of highly sensitive and specific LC-MS/MS methods, which rely on internal standards like Hydroxychloroquine-d4 for accurate quantification, is essential for determining the degree of inhibition (e.g., IC50 values).
A study investigating the interaction of hydroxychloroquine with important drug transporters found that it is a substrate and weak inhibitor of P-glycoprotein (P-gp). nih.gov However, it did not inhibit the breast cancer resistance protein (BCRP) or the uptake transporters OATP1B1, OATP1B3, and OATP2B1. nih.gov Such studies are crucial for understanding the complete DDI profile of a drug, as transporters play a significant role in drug absorption, distribution, and elimination.
The table below provides a summary of the metabolic interactions of hydroxychloroquine.
| Enzyme/Transporter | Interaction | Potential Clinical Consequence |
| CYP2D6 | Substrate and Inhibitor | Inhibition may increase concentrations of other CYP2D6 substrates. |
| CYP2C8 | Substrate | Co-administration with inhibitors/inducers may alter hydroxychloroquine levels. |
| CYP3A4/5 | Substrate | Co-administration with inhibitors/inducers may alter hydroxychloroquine levels. |
| P-glycoprotein (P-gp) | Substrate and Weak Inhibitor | May increase bioavailability of co-administered P-gp substrates. |
Advancement of Metabolomics Research through Stable Isotope Tracing
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Stable isotope tracing is a powerful technique in metabolomics that allows researchers to track the fate of specific atoms through metabolic pathways. nih.gov By introducing a labeled compound (a "tracer") into a biological system, one can follow its conversion into various downstream metabolites. nih.gov
This compound is an ideal tool for this type of research. The deuterium (B1214612) atoms act as a "heavy" label that can be distinguished from the naturally occurring, lighter isotopes by mass spectrometry. medchemexpress.com This allows for the unambiguous identification and quantification of drug-related metabolites against a complex background of endogenous molecules. researchgate.net
This approach has several advantages in drug research:
Comprehensive Metabolite Identification: It helps in the discovery of novel or unexpected metabolites that might be missed by conventional analytical methods. A study combining dose-response experiments with stable isotope tracing using rosiglitazone (B1679542) as a model drug demonstrated the effectiveness of this approach in comprehensively identifying drug metabolites. researchgate.net
Pathway Elucidation: It enables the mapping of the metabolic pathways a drug undergoes, providing insights into its mechanism of action and potential off-target effects. nih.gov
Flux Analysis: By measuring the rate of incorporation of the stable isotope into different metabolites, researchers can quantify the flux through various metabolic pathways, offering a dynamic view of metabolic reprogramming. nih.gov
In the context of hydroxychloroquine, stable isotope tracing with Hydroxychloroquine-d4 can be used to investigate how the drug and its metabolites affect cellular metabolism in different disease models, such as cancer or autoimmune disorders. nih.gov For example, as hydroxychloroquine is known to inhibit autophagy, a key cellular recycling process, tracing studies could reveal in detail how this inhibition impacts downstream metabolic pathways, such as amino acid and lipid metabolism. caymanchem.com This deeper understanding of the metabolic consequences of drug action can aid in the development of more effective therapeutic strategies and the identification of novel biomarkers of drug response. nih.gov
Future Directions and Emerging Research Avenues
Innovations in Deuterated Compound Synthesis and Analytics
The synthesis and analysis of deuterated compounds are evolving, driven by the need for greater efficiency, precision, and scalability. Recent breakthroughs are moving beyond traditional methods, which often require harsh conditions or expensive catalysts.
A significant innovation is the use of ionic liquids (ILs) as catalysts for hydrogen/deuterium (B1214612) (H/D) exchange reactions. doi.org For instance, researchers have demonstrated that a catalyst system comprising the 1-nbutyl-2,3-dimethylimidazolium cation with a prolinate anion can effectively facilitate the deuteration of active pharmaceutical ingredients (APIs) using deuterated chloroform (B151607) (CDCl3) as the deuterium source. doi.org This method is notable for its mild reaction conditions, avoiding extreme pH, high temperatures, or the use of metal catalysts. doi.org Such a technique could be applied to the synthesis of Hydroxychloroquine-d4 O-Sulfate, potentially offering a more efficient and cost-effective production pathway.
Key features of this innovative synthesis include:
High Efficiency: Demonstrated deuterium incorporation of up to 95%. doi.org
Rapid Kinetics: Maximum conversion can be achieved in under 10 hours. doi.org
Scalability: Successful scale-up and isolation of the deuterated product have been achieved with high yields. doi.org
In parallel, analytical methods to ensure the isotopic purity and stability of these compounds are becoming more sophisticated. neulandlabs.com High-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are critical for verifying the precise location and extent of deuterium incorporation, ensuring the quality of standards like this compound used in quantitative studies. frontiersin.org
| Innovation | Description | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquid (IL) Catalysis | Uses an IL system (e.g., 1-nbutyl-2,3-dimethylimidazolium prolinate) for H/D exchange with CDCl3 as the deuterium source. | Mild conditions (no extreme pH/temp), metal-free, high efficiency (>90%), rapid kinetics. | doi.org |
| Advanced Analytical Verification | Employment of high-resolution mass spectrometry (HRMS) and NMR spectroscopy. | Precise verification of isotopic purity, location, and extent of deuteration. Ensures quality and reliability of the labeled compound. | neulandlabs.comfrontiersin.org |
Expanding the Scope of Metabolic Pathway Mapping with Advanced Isotopic Probes
Isotopically labeled compounds like this compound are instrumental in mapping metabolic pathways. Stable isotope tracing, where a labeled compound is introduced into a biological system, allows researchers to track its transformation and fate. acs.org This provides a dynamic view of metabolic fluxes, which is not achievable with static measurements of metabolite concentrations. nih.gov
The combination of stable isotope tracers with modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), enables the characterization of a wide range of metabolic activities in vitro and in vivo. nih.gov This approach can be targeted, focusing on specific predicted pathways, or untargeted, to discover novel metabolic routes. acs.orgscripps.edu Untargeted metabolomics using stable isotopes can reveal unexpected areas of metabolism by detecting isotope incorporation in a global set of metabolites. acs.org
The use of deuterium-labeled probes is particularly advantageous. For example, using heavy water (²H₂O) can allow for the simultaneous probing of multiple metabolic processes. nih.gov While this compound serves as an internal standard for quantifying its parent drug, its use in metabolic studies exemplifies the principle of using deuterated molecules to trace biochemical transformations and understand the activity of specific pathways. caymanchem.commedchemexpress.com This approach has been crucial in making significant discoveries in fields ranging from cancer biology to parasitology. nih.gov
Integration of Multi-Omics Data in Metabolism Research Using Labeled Standards
Modern biomedical research increasingly relies on the integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of biological systems. researchgate.net The integration of metabolomics with other omics data, however, presents significant computational challenges due to the heterogeneity of the data. researchgate.netnih.gov
Labeled standards like this compound play a crucial, albeit indirect, role in this integration. By enabling accurate quantification of metabolites, these standards provide the high-quality data necessary for robust multi-omics analysis. isotope.com Accurate metabolite levels are essential for correlating changes in the metabolome with changes in gene and protein expression. metwarebio.com
Several computational pipelines have been developed to facilitate this integration:
INTEGRATE: This pipeline uses constraint-based stoichiometric models to integrate metabolomics and transcriptomics data, allowing researchers to understand how changes in gene expression translate to changes in metabolic fluxes. plos.org
COMO: A user-friendly pipeline that integrates multi-omics data to construct context-specific metabolic models, which can then be used to identify potential drug targets. arxiv.org
These tools use metabolic networks as a scaffold to connect different molecular layers, helping to uncover the complex regulatory mechanisms that underlie various physiological and pathological states. metwarebio.complos.org The precise data generated using labeled internal standards is foundational to the success of these integrative models.
| Computational Pipeline | Function | Input Data Types | Key Output | Reference |
|---|---|---|---|---|
| INTEGRATE | Integrates metabolomics and transcriptomics data using stoichiometric metabolic models as a scaffold. | Metabolomics, Transcriptomics | Characterization of multi-level metabolic regulation and predicted metabolic fluxes. | plos.org |
| COMO | Integrates multi-omics data to build context-specific metabolic models for drug discovery. | RNA-seq, Microarrays, Proteomics | Context-specific metabolic models and predicted drug targets. | arxiv.org |
Development of Predictive Models for Drug Metabolism Based on Deuterated Analog Studies
Deuteration, or the substitution of hydrogen with deuterium, can significantly alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). scienceopen.com This effect is being increasingly exploited in drug development to create improved versions of existing drugs. nih.gov
Studies involving deuterated analogs are critical for developing predictive models of drug metabolism. By comparing the metabolism of a deuterated drug to its non-deuterated counterpart, researchers can:
Identify Metabolic Soft Spots: Pinpoint the specific sites on a molecule that are most susceptible to metabolic breakdown. nih.gov
Quantify Metabolic Shunting: Determine if blocking one metabolic pathway leads to an increase in others, which can sometimes result in the formation of different metabolites. nih.gov
Improve Pharmacokinetic Profiles: Use the data to design new drugs with longer half-lives, reduced toxic metabolite formation, and potentially lower, less frequent dosing. neulandlabs.comnih.gov
The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the success of this approach by showing an improved pharmacokinetic profile compared to its parent drug, tetrabenazine. nih.gov Computer simulation models are now being developed to predict absorption, distribution, metabolism, and excretion (ADME) outcomes using in vitro data from such studies. nih.gov The insights gained from studying compounds like this compound and its non-deuterated form contribute valuable data for refining these predictive models, ultimately leading to the design of safer and more effective medicines. scienceopen.com
Q & A
Basic: How is Hydroxychloroquine-d4 O-Sulfate utilized as an internal standard in LC-MS/MS bioanalysis, and what parameters ensure its effectiveness?
Methodological Answer:
this compound is employed as a deuterated internal standard (IS) to correct for matrix effects, ion suppression, and variability in sample preparation. Key steps include:
- Chromatographic Separation : Use a C18 column with a mobile phase of methanol/water (acidified with 0.1% formic acid) to resolve enantiomers and minimize interference .
- Mass Spectrometry : Optimize collision energy (CE) settings (e.g., CE = 25 eV for HCQ-d4 transition m/z 340.1 → 251.03) to enhance specificity .
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>90%) using human plasma or microsomal matrices. A 3-minute run time enables high-throughput analysis .
Basic: What protocols are recommended for quantifying this compound in pharmacokinetic studies to ensure reproducibility?
Methodological Answer:
- Sample Preparation : Include protein precipitation with acetonitrile (1:4 v/v) to isolate analytes from biological matrices. Centrifuge at 14,000 rpm for 10 minutes to remove particulates .
- Calibration Curves : Use a six-point calibration with deuterated IS to normalize signal drift. Include quality controls (QCs) at low, medium, and high concentrations .
- Data Normalization : Apply isotopic peak area ratios (analyte/IS) to correct for instrument variability. Cross-validate results against non-deuterated HCQ to confirm absence of isotopic interference .
Advanced: How can isotopic labeling with this compound improve metabolic flux analysis in autophagy studies?
Methodological Answer:
- Tracer Design : Administer HCQ-d4 O-Sulfate to track metabolic incorporation into lysosomal pathways. Use stable isotope-resolved metabolomics (SIRM) to quantify deuterium enrichment in autophagic intermediates .
- Dynamic Flux Modeling : Apply computational tools (e.g., INCA or Isotopo) to map metabolic networks. Key parameters include labeling time (24–48 hrs) and fractional enrichment thresholds (>5% for statistical significance) .
- Contrast with Non-Deuterated Analogs : Compare flux rates between HCQ-d4 and HCQ to identify isotope effects on TLR7/9 inhibition efficiency .
Advanced: What experimental designs address contradictions in pharmacokinetic data between deuterated and non-deuterated HCQ analogs?
Methodological Answer:
- Controlled Crossover Studies : Administer HCQ and HCQ-d4 O-Sulfate to the same subject cohort under identical conditions. Use paired t-tests to assess differences in AUC and Cmax .
- Isotope Effect Mitigation : Adjust for kinetic isotope effects (KIEs) by calibrating extraction recovery ratios. For example, if HCQ-d4 shows 10% lower extraction efficiency, normalize IS concentrations accordingly .
- Meta-Analysis : Aggregate data from multiple studies (e.g., clinical trials on SLE patients) to identify confounding variables like concurrent prednisone use .
Advanced: How should researchers optimize chiral separation methods for HCQ-d4 O-Sulfate in enantioselective metabolism studies?
Methodological Answer:
- Column Selection : Use a chiral stationary phase (e.g., Chiralpak AD-RH) with a polar organic mobile phase (ethanol/hexane) to resolve R/S enantiomers. Monitor at λ = 343 nm for UV detection .
- Enantiomer Ratio Validation : Confirm separation efficiency via mass spectrometry. For LC-MS/MS, ensure baseline resolution (R > 1.5) to prevent cross-talk between enantiomer peaks .
- Application in Microsomal Assays : Incubate HCQ-d4 with rat liver microsomes (1 mg/mL protein, 37°C) and quantify enantiomer-specific glucuronidation rates to model hepatic clearance .
Basic: What criteria define the suitability of this compound for in vitro autophagy inhibition studies?
Methodological Answer:
- Purity Standards : Ensure chemical purity >98% (HPLC-UV) to avoid off-target effects. Verify deuterium enrichment (>99% D) via high-resolution MS .
- Dose-Response Validation : Perform MTT assays (0.1–100 μM) in cell lines (e.g., HEK293) to establish IC50 values for autophagy markers like LC3-II .
- Control Experiments : Compare results with non-deuterated HCQ to confirm isotopic labeling does not alter TLR7/9 binding affinity .
Advanced: How can researchers leverage HCQ-d4 O-Sulfate to investigate drug-drug interactions in multi-therapeutic regimens?
Methodological Answer:
- Cocktail Approach : Co-administer HCQ-d4 with CYP450 probes (e.g., midazolam for CYP3A4) in hepatocyte co-cultures. Monitor metabolite formation via UPLC-QTOF .
- Mechanistic Modeling : Use PBPK simulations (e.g., Simcyp) to predict interaction magnitudes. Input parameters include hepatic uptake rate (Kp) and fraction unbound (fu) .
- Clinical Correlation : Cross-reference in vitro data with patient EHRs to validate interactions (e.g., HCQ-d4 with dexamethasone in lupus cohorts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
